molecular formula C21H15NO3 B15041323 4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one

4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B15041323
M. Wt: 329.3 g/mol
InChI Key: VIJONODJHDRQQT-AQTBWJFISA-N
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Description

4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group and an oxazole ring fused with a phenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves a multi-step process. One common method includes the condensation of 2-methoxynaphthalene-1-carbaldehyde with 2-phenyl-4H-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of 2-methoxynaphthalene-1-carboxylic acid.

    Reduction: Formation of 2-phenyldihydro-oxazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Shares the naphthalene ring with a methoxy group but lacks the oxazole and phenyl groups.

    2-Phenyl-4H-oxazol-5-one: Contains the oxazole ring fused with a phenyl group but lacks the naphthalene ring.

Uniqueness

4-((2-Methoxynaphthalen-1-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.

Properties

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

(4Z)-4-[(2-methoxynaphthalen-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C21H15NO3/c1-24-19-12-11-14-7-5-6-10-16(14)17(19)13-18-21(23)25-20(22-18)15-8-3-2-4-9-15/h2-13H,1H3/b18-13-

InChI Key

VIJONODJHDRQQT-AQTBWJFISA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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